molecular formula C10H8BrN3O2 B1473286 [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid CAS No. 885281-00-5

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

Cat. No.: B1473286
CAS No.: 885281-00-5
M. Wt: 282.09 g/mol
InChI Key: AAVVTZWBDRNFEN-UHFFFAOYSA-N
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Description

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid (CAS: 1187933-01-2) is a triazole derivative with a bromophenyl substituent and an acetic acid moiety. Key properties include:

  • Molecular formula: C₁₀H₉BrClN₃O₂ (as a hydrochloride salt) .
  • Molecular weight: 318.55 g/mol .
  • Purity: ≥95% (commercial grade) . This compound is structurally characterized by a 1,2,4-triazole core substituted at position 5 with a 4-bromophenyl group and at position 3 with an acetic acid chain.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVTZWBDRNFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233299
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-00-5
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid, with the CAS number 885281-00-5, is a compound in the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H8BrN3O2
  • Molar Mass : 282.09 g/mol
  • Density : 1.729 g/cm³ (predicted)
  • Boiling Point : 532.6 °C (predicted)
  • pKa : 3.79 (predicted)

Biological Activity Overview

Compounds containing the triazole moiety are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory

The specific compound this compound has shown promising results in various studies.

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that compounds similar to this compound can effectively neutralize free radicals, which is critical in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Ascorbic Acid88.6
Compound A (similar structure)87.7
Compound B (similar structure)78.6

Anticancer Properties

Triazole derivatives have been studied for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest it could be a candidate for further development as an anticancer agent. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-bromoaniline. The structure-activity relationship studies indicate that modifications to the phenyl group and the triazole ring can significantly influence biological activity.

Example Synthesis Pathway

  • Starting Material : 4-bromoaniline.
  • Reagents : Appropriate isothiocyanates or hydrazine derivatives.
  • Conditions : Alkaline medium with controlled temperature.

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Activity :
    • In vitro assays revealed that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at low micromolar concentrations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid typically involves multi-step reactions starting from 4-bromoaniline. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and various acylating agents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains and fungi. For instance, derivatives of triazole compounds have been evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

Research has demonstrated that triazole compounds can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, showing efficacy in reducing cell viability and inducing apoptosis in estrogen receptor-positive breast cancer cells (MCF7). In vitro assays such as the Sulforhodamine B (SRB) assay are commonly used to assess anticancer activity .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with biological targets. These studies help elucidate the compound's potential as an inhibitor for various enzymes associated with disease processes. For example, docking studies have indicated favorable interactions with targets involved in cancer and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogens using a turbidimetric method. The results showed that compounds derived from this compound demonstrated significant inhibition zones against both bacterial and fungal strains. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested on MCF7 breast cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer agent. The study also involved molecular docking to predict binding affinities with specific cancer-related targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity Physicochemical Properties Reference
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid 4-Bromophenyl, acetic acid Under investigation MW 318.55; Hydrochloride salt
DAS734 ([5-(4-Cl-phenyl)-1-isopropyl-triazol-3-YL]-acetic acid) 4-Chlorophenyl, isopropyl group, acetic acid Herbicidal (AtGPRAT2 inhibition) MW ~292.75; Higher lipophilicity
2-[[5-(4-Bromophenyl)-4-Me-triazol-3-YL]thio]acetic acid 4-Bromophenyl, methyl, thioether-acetic acid Antimicrobial MW ~349.2; Enhanced stability
DAS734 Analog () 4-Chlorophenyl, acetamide Herbicidal (broad-spectrum) MW ~305.5; Improved solubility
Superoxide Scavenger () [(4-Phenyl-5-aryl-triazol-3-YL)thio]acetic acid Antioxidant, anti-inflammatory Variable MW; Thioether linkage
Key Observations :
  • Bromine vs.
  • Functional Groups : Replacement of acetic acid with thioether (e.g., 2-[[5-(4-Bromophenyl)...]thio]acetic acid) or acetamide groups alters solubility and target specificity. Thioether derivatives show antimicrobial activity, while acetamide variants (e.g., DAS734) exhibit herbicidal effects .
  • Substituent Position : Ortho-bromophenyl derivatives (e.g., 3-(2-bromophenyl)-4-substituted triazoles) demonstrate distinct electronic profiles compared to para-substituted analogs, affecting reactivity and pharmacological activity .

Preparation Methods

Starting Materials and Initial Steps

  • Hydrazinecarbothioamide Formation: The synthesis begins with the preparation of hydrazinecarbothioamide intermediates by reacting carboxylic acid hydrazides with aryl isothiocyanates or through one-pot reactions starting from aromatic amines.
  • Cyclization: The hydrazinecarbothioamide undergoes base-catalyzed cyclization to form the 1,2,4-triazole nucleus.
  • Introduction of 4-Bromophenyl Group: The 4-bromophenyl substituent is introduced either via the starting aryl hydrazide or by subsequent substitution reactions on the triazole ring.

Acetic Acid Functionalization

  • The acetic acid group is typically introduced by alkylation or acylation reactions using haloacetic acid derivatives or their esters.
  • For example, the triazole ring bearing the bromophenyl group can be reacted with bromoacetic acid or its derivatives under basic conditions to attach the acetic acid moiety at the 3-position of the triazole ring.

Reaction Conditions

  • Common solvents: Ethanol, dimethylformamide (DMF), or other polar aprotic solvents.
  • Catalysts/Bases: Sodium acetate, triethylamine, or other organic/inorganic bases to facilitate cyclization and substitution.
  • Temperature: Reflux conditions (typically 70–100 °C) for several hours to ensure complete reaction.

Representative Synthetic Scheme (Conceptual)

Step Reactants Conditions Product
1 4-Bromo-benzoic acid hydrazide + hydrazinecarbothioamide precursor Reflux in ethanol, base catalyst Hydrazinecarbothioamide intermediate
2 Intermediate from Step 1 Base-catalyzed cyclization, reflux 4H-1,2,4-Triazole ring with 4-bromophenyl substituent
3 Triazole derivative + bromoacetic acid or ester Base, reflux in ethanol or DMF [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Characterization Techniques

The synthesized compound is typically characterized by:

Technique Purpose
Fourier Transform Infrared Spectroscopy (FTIR) Identification of functional groups such as triazole ring, carboxylic acid, and aromatic bromine
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) Structural elucidation and confirmation of substitution pattern
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern analysis
Elemental Analysis Verification of compound purity and stoichiometry

These techniques confirm the successful synthesis and purity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Research Findings and Yields

  • The cyclization and substitution reactions generally yield moderate to good yields (50–85%) depending on reaction conditions and purity of starting materials.
  • The use of hydrazinecarbothioamide intermediates is a reliable route to obtain the triazole core.
  • Introduction of the bromophenyl group prior to cyclization enhances regioselectivity.
  • The acetic acid functionalization step requires careful control of pH and temperature to avoid side reactions such as esterification or over-alkylation.

Comparative Table of Preparation Methods for 1,2,4-Triazole Derivatives Related to Target Compound

Method Starting Material Key Reaction Advantages Disadvantages Yield Range
Hydrazide + Isothiocyanate Cyclization Aromatic hydrazides, aryl isothiocyanates Base-catalyzed cyclization Straightforward, well-established Multi-step, requires purification 60–80%
One-pot Aromatic Amine Reaction Aromatic amines + hydrazine derivatives One-pot cyclization and substitution Faster, fewer steps Less control on regioselectivity 50–70%
Alkylation with Haloacetic Acid Triazole intermediate + bromoacetic acid Nucleophilic substitution Direct acetic acid introduction Possible side reactions 55–85%

Q & A

Q. What are the optimal synthetic routes for [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted protocols or reflux methods. For example, triazole acetic acid derivatives are often prepared by cyclocondensation of thiosemicarbazides with chloroacetic acid under microwave irradiation (30–60 min, 100–120°C), achieving yields of 65–80% . Alternatively, refluxing intermediates (e.g., 4-amino-triazoles) with ethyl bromoacetate in ethanol for 5–6 hours under basic conditions (sodium ethoxide) is effective . Key factors include solvent choice (e.g., absolute ethanol), temperature control, and stoichiometric ratios of reagents.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this triazole derivative?

  • Methodological Answer :
  • FT-IR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) .
  • NMR : ¹H NMR should show the acetic acid proton (δ 3.8–4.2 ppm) and aromatic protons from the 4-bromophenyl group (δ 7.4–7.8 ppm). ¹³C NMR will highlight the carbonyl carbon (δ 170–175 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .

Q. How do substituents at the 4-position of the triazole ring affect the compound’s solubility and stability?

  • Methodological Answer : Substituents like morpholinomethylene or alkyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol) due to increased hydrogen bonding. For stability studies, conduct accelerated degradation tests under acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C) and monitor via TLC or HPLC. Bulky groups (e.g., benzyl) may reduce hydrolysis rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazole-acetic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, dosage). To address this:
  • Standardize bioactivity assays (e.g., MIC for antimicrobial studies using Staphylococcus aureus ATCC 25923).
  • Perform SAR studies by synthesizing analogs with varying substituents (e.g., replacing bromophenyl with chlorophenyl) and compare IC₅₀ values .
  • Use molecular docking to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME can estimate logP (lipophilicity), bioavailability (Lipinski’s Rule of Five), and blood-brain barrier permeability. For this compound, the bromine atom may increase logP (~2.5), suggesting moderate membrane permeability .
  • Metabolic Stability : Use in silico cytochrome P450 models (e.g., CYP3A4) to identify potential oxidation sites (e.g., triazole ring) .

Q. How should researchers design dose-response experiments to evaluate actoprotective or antioxidant effects?

  • Methodological Answer :
  • In vivo models : Use murine forced-swim tests (actoprotective) or DPPH radical scavenging assays (antioxidant).
  • Experimental Design : Employ randomized block designs with split plots (e.g., dose as main plot, time as subplot) and 4–6 replicates. For example, test doses of 10–100 mg/kg and measure lactate dehydrogenase (LDH) levels as a stress marker .

Data Analysis and Interpretation

Q. How can conflicting solubility data across studies be systematically evaluated?

  • Methodological Answer :
  • Compile solubility data from multiple solvents (e.g., water, ethanol, DMSO) and temperatures (25°C vs. 37°C).
  • Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. For example, low water solubility (<1 mg/mL) is expected due to the hydrophobic bromophenyl group, but DMSO solubility may exceed 50 mg/mL .

Q. What statistical methods are appropriate for analyzing pharmacological data with high variability?

  • Methodological Answer :
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response curves).
  • For skewed data (e.g., survival rates), apply non-parametric tests like Kruskal-Wallis.
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to quantify variability .

Experimental Design Challenges

Q. What strategies minimize byproduct formation during triazole ring closure?

  • Methodological Answer :
  • Optimize reaction time: Prolonged heating (>6 hours) may degrade intermediates. Monitor via TLC every 30 minutes.
  • Use scavengers (e.g., molecular sieves) to absorb water in cyclocondensation reactions .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the triazole product from hydrazine byproducts .

Q. How can researchers validate the reproducibility of synthetic protocols across labs?

  • Methodological Answer :
  • Publish detailed protocols with exact reagent grades (e.g., ≥99% purity), equipment specifications (e.g., microwave power in watts), and purification steps.
  • Conduct inter-laboratory studies using standardized starting materials and share raw spectral data (e.g., via Zenodo repositories) .

Tables for Key Data

Table 1 : Comparative Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Microwave-assisted120°C, 60 min, chloroacetic acid78
Reflux with NaOEtEthanol, 6 hours65

Table 2 : Spectroscopic Signatures

TechniqueKey PeaksReference
FT-IR1700 cm⁻¹ (COOH), 1600 cm⁻¹ (C=N)
¹H NMRδ 3.8–4.2 (CH₂COOH), δ 7.4–7.8 (Ar-H)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

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